

Unveiling the Solid-State Architecture of Lead(II) Methanesulfonate Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Methanesulfonic acid, lead(2+) salt*

Cat. No.: *B100380*

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This technical guide provides an in-depth analysis of the crystal structure of lead(II) methanesulfonate monohydrate, a compound of significant interest in various industrial applications, including electroplating and as an electrolyte in flow batteries.^[1] This document summarizes its key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Crystal Structure and Properties

Lead(II) methanesulfonate monohydrate, with the chemical formula $\text{Pb}(\text{CH}_3\text{SO}_3)_2 \cdot \text{H}_2\text{O}$, forms colorless, platelet-like crystals from aqueous solutions at room temperature.^{[1][2]} The solid-state structure is characterized by a layered arrangement, consisting of hydrophobic regions where the methyl groups of the methanesulfonate anions are interdigitated, and hydrophilic regions containing the nine-fold coordinated Pb^{2+} ions and water molecules.^[1]

The coordination polyhedron around the lead(II) cation is a tricapped pentagonal pyramid, which is slightly distorted due to the influence of the cation's lone pair of electrons.^[1] The structure is further stabilized by weak to medium-strength $\text{O}-\text{H} \cdots \text{O}$ hydrogen bonds, with $\text{O} \cdots \text{O}$ distances in the range of 2.7–3.1 Å.^[1]

Along the[3] direction, the lead cations are interconnected by the sulfonate groups through Pb-O-Pb and Pb-O-S-O-Pb linkages, forming a double-chain array.[1] These chains are linked in the c-direction by hydrogen bonding between the water ligands and the sulfonate groups.[1]

Data Presentation

The crystallographic data for lead(II) methanesulfonate monohydrate are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₂ H ₈ O ₇ PbS ₂
Formula Weight	415.42
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.0039(5)
b (Å)	9.8114(5)
c (Å)	10.6064(6)
α (°)	87.903(4)
β (°)	86.207(4)
γ (°)	71.418(4)
Volume (Å ³)	863.65(8)
Z	2
R-factor (R)	0.0415
Weighted R-factor (wR)	0.1035
Reflections Collected	3037
Parameters Refined	233

Data sourced from Stomberg & Frank (2014).^{[1][2]}

Experimental Protocols

Synthesis and Crystallization

The synthesis of lead(II) methanesulfonate monohydrate is achieved through the reaction of lead carbonate with an equimolar aqueous solution of methanesulfonic acid.^{[1][2]}

Protocol:

- An aqueous solution of methanesulfonic acid is prepared.
- An equimolar amount of lead carbonate is added to the methanesulfonic acid solution. The reaction proceeds with the evolution of carbon dioxide.
- The resulting solution is stirred until the reaction is complete and a clear solution is obtained.
- The solvent is subsequently evaporated at room temperature.
- Slow evaporation of the solvent yields colorless, platelet-like crystals of lead(II) methanesulfonate monohydrate.^{[1][2]}

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following is a representative protocol for such an analysis.

Protocol:

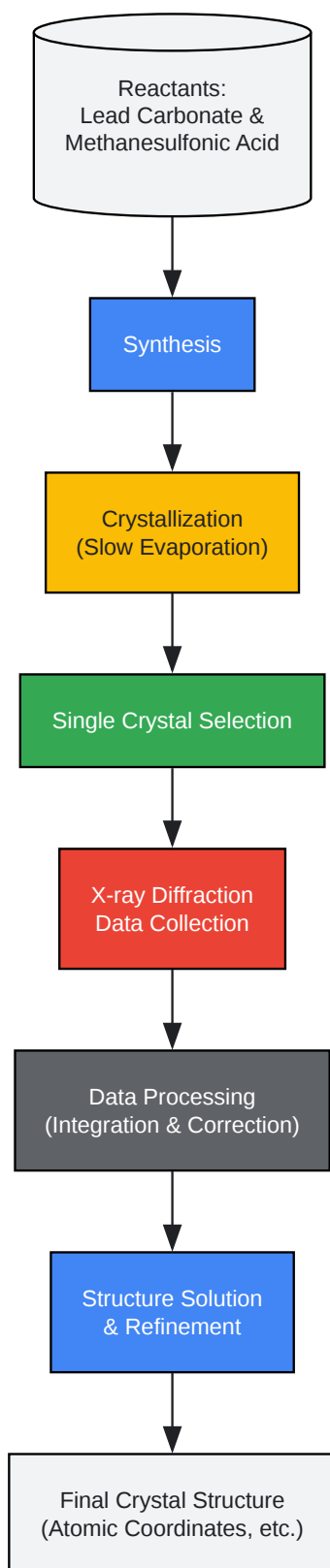
- **Crystal Mounting:** A suitable single crystal of lead(II) methanesulfonate monohydrate is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The data is collected at a controlled temperature. A series of diffraction images are collected by rotating the crystal.
- **Data Processing:** The collected diffraction images are processed to integrate the intensities of the reflections. The data is corrected for various factors, including Lorentz and polarization

effects, and absorption.

- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement includes the treatment of anomalous dispersion. The quality of the final structure is assessed by the R-factor and other crystallographic indicators.[\[1\]](#)

Visualization

The logical workflow for the determination of the crystal structure of lead(II) methanesulfonate monohydrate is depicted in the following diagram.



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Caption: Experimental workflow for the crystal structure determination.

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